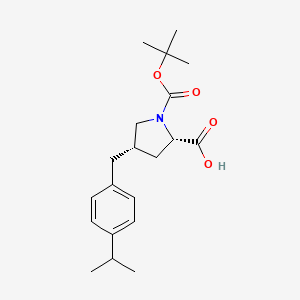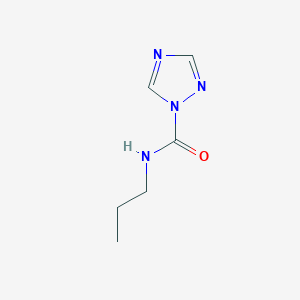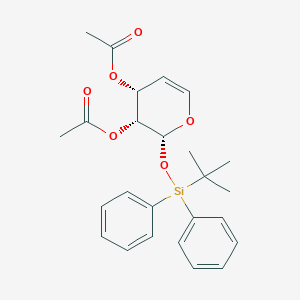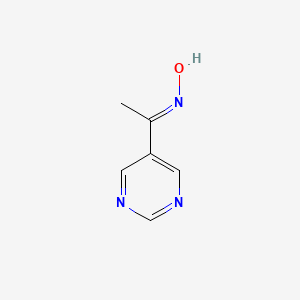
(E)-1-(pyrimidin-5-yl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(pyrimidin-5-yl)ethanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and an ethanone oxime group attached to the 5-position of the pyrimidine ring. The (E)-configuration indicates the specific geometric arrangement of the substituents around the oxime group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(pyrimidin-5-yl)ethanone oxime typically involves the reaction of pyrimidin-5-yl ethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve pyrimidin-5-yl ethanone in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce a base, such as sodium acetate, to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.
化学反応の分析
Types of Reactions
(E)-1-(pyrimidin-5-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-(pyrimidin-5-yl)ethanone oxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-1-(pyrimidin-5-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially affecting cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(pyrimidin-2-yl)ethanone oxime
- 1-(pyrimidin-4-yl)ethanone oxime
- 1-(pyrimidin-6-yl)ethanone oxime
Uniqueness
(E)-1-(pyrimidin-5-yl)ethanone oxime is unique due to its specific substitution pattern on the pyrimidine ring and the (E)-configuration of the oxime group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H7N3O |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
(NE)-N-(1-pyrimidin-5-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-7-4-8-3-6/h2-4,10H,1H3/b9-5+ |
InChIキー |
DKVHIPXYJKCXOQ-WEVVVXLNSA-N |
異性体SMILES |
C/C(=N\O)/C1=CN=CN=C1 |
正規SMILES |
CC(=NO)C1=CN=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


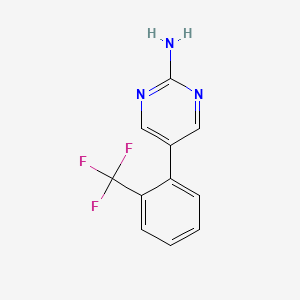
![2-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098587.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)

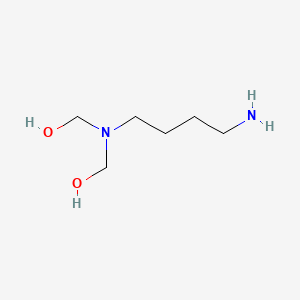
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)
